molecular formula C9H8N2O4S2 B2368107 2-[(Methylsulfonyl)amino]-1,3-benzothiazole-6-carboxylic acid CAS No. 929970-09-2

2-[(Methylsulfonyl)amino]-1,3-benzothiazole-6-carboxylic acid

Cat. No.: B2368107
CAS No.: 929970-09-2
M. Wt: 272.29
InChI Key: FOQBAMSBDSERLW-UHFFFAOYSA-N
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Description

2-[(Methylsulfonyl)amino]-1,3-benzothiazole-6-carboxylic acid is an organic compound that belongs to the class of benzothiazoles Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Methylsulfonyl)amino]-1,3-benzothiazole-6-carboxylic acid typically involves the reaction of 2-aminobenzothiazole with methylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions. The resulting intermediate is then subjected to carboxylation using carbon dioxide under high pressure to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. Continuous flow reactors can be employed to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

2-[(Methylsulfonyl)amino]-1,3-benzothiazole-6-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzothiazole derivatives.

Scientific Research Applications

2-[(Methylsulfonyl)amino]-1,3-benzothiazole-6-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-[(Methylsulfonyl)amino]-1,3-benzothiazole-6-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis.

Comparison with Similar Compounds

Similar Compounds

    2-Aminobenzothiazole: A precursor in the synthesis of 2-[(Methylsulfonyl)amino]-1,3-benzothiazole-6-carboxylic acid.

    Benzothiazole-6-carboxylic acid: Lacks the methylsulfonylamino group but shares the benzothiazole core structure.

    Methylsulfonylbenzothiazole: Contains the methylsulfonyl group but lacks the carboxylic acid functionality.

Uniqueness

This compound is unique due to the presence of both the methylsulfonylamino and carboxylic acid groups, which confer distinct chemical and biological properties

Biological Activity

2-[(Methylsulfonyl)amino]-1,3-benzothiazole-6-carboxylic acid (CAS Number: 929970-09-2) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and applications, supported by data tables and relevant research findings.

  • Molecular Formula: C₉H₈N₂O₄S₂
  • Molecular Weight: 272.3 g/mol
  • IUPAC Name: 2-(methanesulfonamido)-1,3-benzothiazole-6-carboxylic acid
  • Structure:
    InChI Key FOQBAMSBDSERLW UHFFFAOYSA N\text{InChI Key FOQBAMSBDSERLW UHFFFAOYSA N}

Synthesis

The synthesis of this compound typically involves the reaction of 2-aminobenzothiazole with methylsulfonyl chloride in the presence of a base such as triethylamine. This reaction is performed in an organic solvent like dichloromethane at low temperatures to minimize side reactions. The intermediate product undergoes carboxylation using carbon dioxide under high pressure to yield the final compound.

The compound's biological activity is attributed to its ability to interact with various molecular targets, including enzymes and receptors. It may act as an enzyme inhibitor by binding to active sites, thus preventing substrate interaction and catalysis. This mechanism is crucial for its potential therapeutic effects in various diseases .

Anticancer Activity

Research has indicated that derivatives of benzothiazole compounds exhibit significant anticancer properties. For instance, studies have shown that certain thiazole derivatives can inhibit cancer cell proliferation effectively. The structure-activity relationship (SAR) analysis suggests that modifications in the benzothiazole ring enhance cytotoxic activity against various cancer cell lines. The IC50 values for some related compounds have been reported as low as 1.61 µg/mL .

Anti-inflammatory Properties

In addition to anticancer effects, compounds similar to this compound have been investigated for their anti-inflammatory properties. These compounds can modulate inflammatory pathways by inhibiting specific cytokines or enzymes involved in inflammation .

Research Findings

StudyFindings
Thiazole derivatives show significant anticancer activity with IC50 values ranging from 1.61 µg/mL to >1000 µM depending on the structural modifications.
The presence of a methyl group and specific substitutions on the phenyl ring are essential for enhancing cytotoxicity against cancer cell lines.
High concentrations (e.g., 50 µM) demonstrated approximately 50% inhibition of secretion in pathogenic bacteria, indicating potential antibacterial properties.

Case Studies

  • Antitumor Activity : A study explored the effects of various thiazole derivatives on cancer cell lines, revealing that certain substitutions significantly increased their potency against tumor cells.
  • Enzyme Inhibition : Another research effort focused on the compound's ability to inhibit carbonic anhydrase (CA), which is crucial for tumor growth regulation.

Properties

IUPAC Name

2-(methanesulfonamido)-1,3-benzothiazole-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O4S2/c1-17(14,15)11-9-10-6-3-2-5(8(12)13)4-7(6)16-9/h2-4H,1H3,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOQBAMSBDSERLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=NC2=C(S1)C=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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